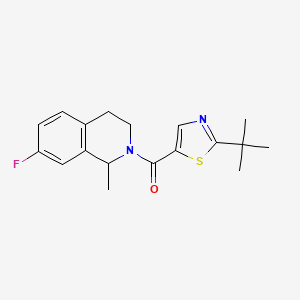
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is a quinazoline derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline is not fully understood. However, it has been proposed that this compound inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and viral replication. It has been shown to inhibit the activity of protein kinases such as EGFR, HER2, and VEGFR, which are involved in cancer cell growth and survival.
Biochemical and physiological effects:
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis or programmed cell death in cancer cells. It has also been found to reduce the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to inhibit the replication of various viruses such as HIV, HCV, and influenza virus.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline in lab experiments include its high potency and selectivity towards cancer cells, its ability to inhibit the activity of multiple enzymes and signaling pathways, and its anti-inflammatory and anti-viral properties. However, the limitations include its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research on 7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline. These include further optimization of its pharmacokinetic properties, development of analogs with improved selectivity and potency, investigation of its potential in combination therapy with other anti-cancer agents, and exploration of its potential in other therapeutic areas such as autoimmune diseases and neurodegenerative diseases.
Conclusion:
In conclusion, 7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline is a chemical compound that has shown promise in various scientific research applications due to its potential therapeutic properties. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various therapeutic areas.
Synthesemethoden
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline can be synthesized using various methods. One of the methods involves the reaction of 4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)aniline with 7-chloroquinoline in the presence of a catalyst. Another method involves the reaction of 4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)aniline with 2-chloro-5-nitrobenzoic acid followed by reduction and cyclization. These methods have been optimized to produce high yields of 7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline.
Wissenschaftliche Forschungsanwendungen
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline has been extensively studied for its potential therapeutic applications. This compound has been found to have anti-cancer, anti-inflammatory, and anti-viral properties. It has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells. Additionally, it has been found to inhibit the production of inflammatory cytokines and reduce the severity of viral infections.
Eigenschaften
IUPAC Name |
7-chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c23-18-6-8-20-21(14-18)24-15-25-22(20)26-9-11-27(12-10-26)30(28,29)19-7-5-16-3-1-2-4-17(16)13-19/h1-8,13-15H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNPGQMJOADDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1H-benzimidazol-2-yl)-1,4-diazepan-1-yl]-2-(7-ethyl-1H-indol-3-yl)ethanone](/img/structure/B7634744.png)
![N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanamide](/img/structure/B7634751.png)
![2-(Benzimidazol-1-yl)-1-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7634754.png)
![N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7634765.png)
![2-(4-Chloro-2-methylphenoxy)-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propan-1-one](/img/structure/B7634766.png)

![1-(1H-indol-3-yl)-2-[[5-(1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7634783.png)
![2-acetamido-N-[4-[acetyl(methyl)amino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7634790.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B7634793.png)
![1,3-dimethyl-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7634795.png)
![3-(1,3-Thiazol-4-yl)-1-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7634802.png)
![N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine](/img/structure/B7634812.png)
![N-[1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B7634824.png)
![N-[1-[2-(difluoromethoxy)phenyl]pyrrolidin-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7634840.png)